

"1H-Pyrrolo[3,2-b]pyridin-6-amine" solubility and stability profile

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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine

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An In-depth Technical Guide to the Solubility and Stability Profile of **1H-Pyrrolo[3,2-b]pyridin-6-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-b]pyridin-6-amine, also known as 6-Amino-4-azaindole, is a heterocyclic compound belonging to the pyrrolopyridine class.[1][2] Pyrrolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of biological targets.[2] As isosteres of indole, these scaffolds, which fuse an electron-rich pyrrole ring with an electron-deficient pyridine ring, create a unique electronic environment that is synthetically versatile.[2]

The pyrrolopyridine nucleus can mimic the purine ring of ATP, making its derivatives potent candidates for kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][4] Consequently, understanding the physicochemical properties of novel pyrrolopyridine derivatives like **1H-Pyrrolo[3,2-b]pyridin-6-amine** is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the known properties, and a detailed framework for determining the solubility and stability profiles of this compound.

Core Physicochemical Properties

While extensive experimental data for **1H-Pyrrolo[3,2-b]pyridin-6-amine** is not widely published, its basic physicochemical properties have been identified or predicted. These are summarized in the table below.

Property	Value	Reference
IUPAC Name	1H-pyrrolo[3,2-b]pyridin-6-amine	
Synonyms	6-Amino-4-azaindole, 6-Amino-1H-pyrrolo[3,2-b]pyridine	[5]
CAS Number	1015609-67-2	[1]
Molecular Formula	C ₇ H ₇ N ₃	[1]
Molecular Weight	133.15 g/mol	[1]
Appearance	Solid / Lyophilized powder	[1][6]
Boiling Point (Predicted)	363.0 ± 22.0 °C	[5]
Density (Predicted)	1.367 ± 0.06 g/cm ³	[5]
pKa (Predicted)	15.89 ± 0.40	[5]
InChIKey	ZURXBXCYCBASGBD-UHFFFAOYSA-N	[1]

Solubility Profile

Specific quantitative solubility data for **1H-Pyrrolo[3,2-b]pyridin-6-amine** in various solvents is not readily available in the public domain. However, based on its structural class (azaindole), some general characteristics can be inferred. Azaindoles have been reported to exhibit enhanced aqueous solubility compared to their parent indole counterparts, a significant advantage in drug development.[7] The presence of the pyridine nitrogen atom allows for protonation in acidic conditions, which can further increase solubility in aqueous media.[8]

Given the lack of specific data, the following table is presented as a template for how experimentally determined solubility data should be structured for this compound.

Table of Illustrative Solubility Data

Solvent	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Method
Water	25	(Data to be determined)	(Data to be determined)	Thermodynamic
PBS (pH 7.4)	25	(Data to be determined)	(Data to be determined)	Thermodynamic
DMSO	25	(Data to be determined)	(Data to be determined)	Kinetic
Ethanol	25	(Data to be determined)	(Data to be determined)	Kinetic
FaSSIF	37	(Data to be determined)	(Data to be determined)	Thermodynamic

| FeSSIF | 37 | (Data to be determined) | (Data to be determined) | Thermodynamic |

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, standardized kinetic and thermodynamic assays are essential. The "shake-flask" method is a widely accepted approach for determining thermodynamic (equilibrium) solubility.

1. Thermodynamic Solubility Assay (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of the compound in a specific solvent.
- Materials:
 - **1H-Pyrrolo[3,2-b]pyridin-6-amine** (solid form)
 - Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents
 - Vials with screw caps

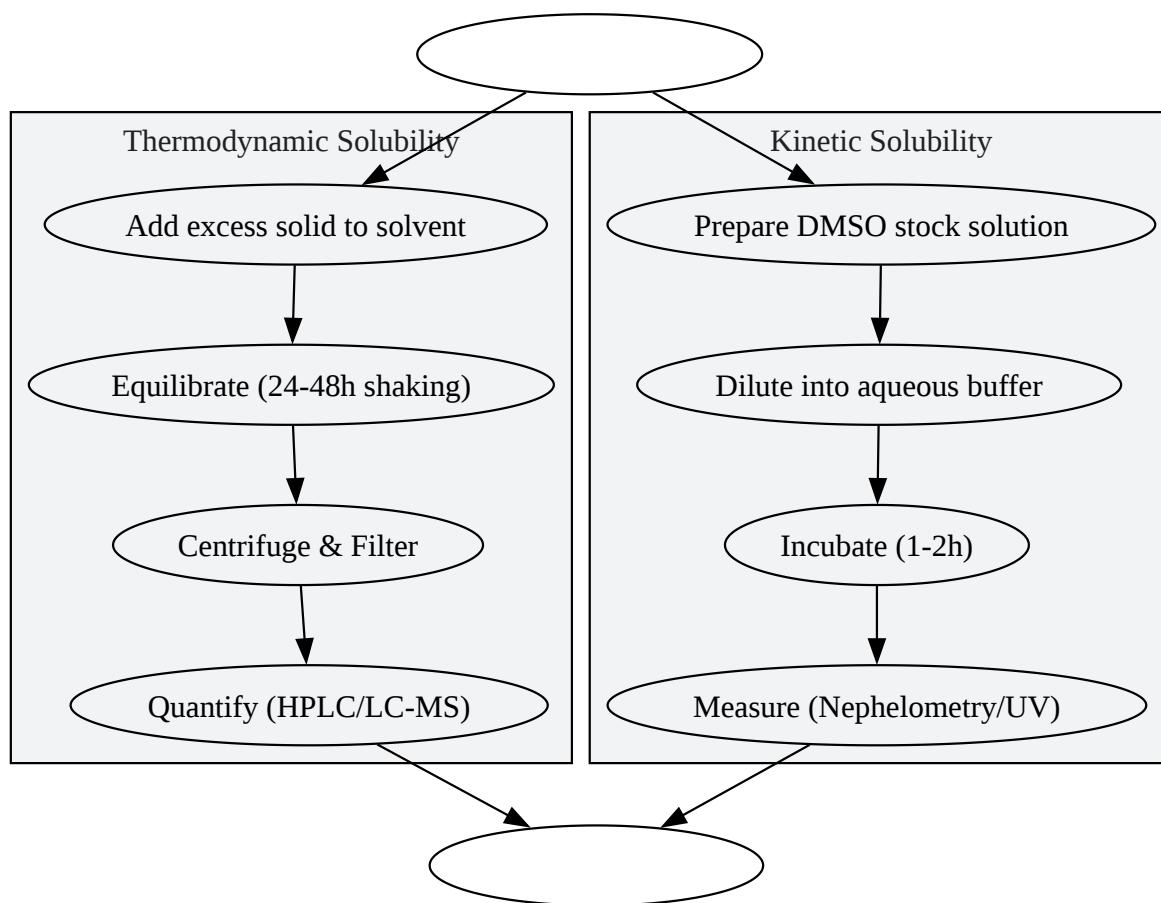
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical instrumentation (HPLC-UV, LC-MS)
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. This ensures that a saturated solution is formed.
 - Seal the vials and place them on a shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).
 - Equilibrate the samples by shaking for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the vials to stand to let undissolved solids settle.
 - Centrifuge the samples to further separate the solid material from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining particulate matter.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.[\[9\]](#)

2. Kinetic Solubility Assay

- Objective: To determine the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, mimicking conditions in high-throughput screening assays.
- Materials:
 - 10 mM stock solution of **1H-Pyrrolo[3,2-b]pyridin-6-amine** in 100% DMSO

- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microtiter plates
- Plate reader (Nephelometer or UV-Vis spectrophotometer)
- Procedure:
 - Prepare serial dilutions of the DMSO stock solution in the wells of a microtiter plate.
 - Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically $\leq 1\%$).
 - Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
 - Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.
 - Alternatively, for UV-Vis detection, the solutions are filtered or centrifuged, and the absorbance of the supernatant is measured to determine the concentration of the dissolved compound.

Solubility Determination Workflow Diagram``dot



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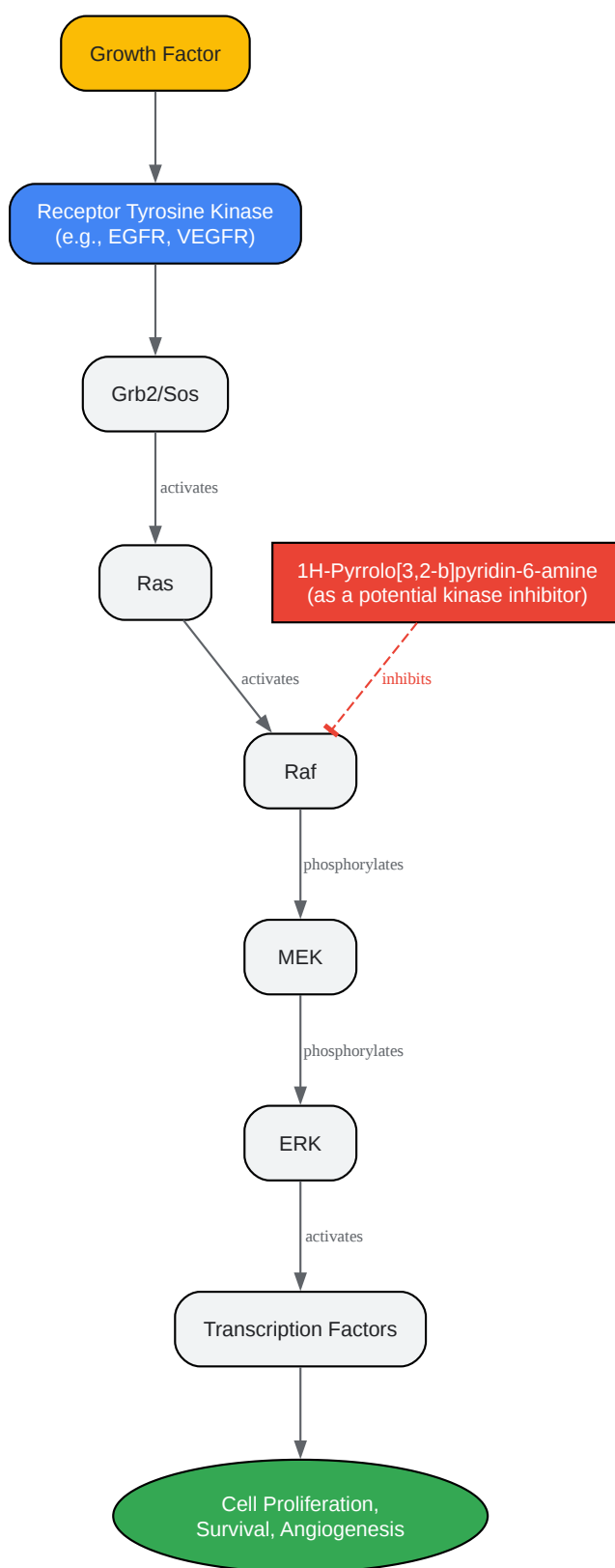
Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Biological Context: Potential Signaling Pathway Involvement

While specific biological targets for **1H-Pyrrolo[3,2-b]pyridin-6-amine** have not been extensively reported, the pyrrolopyridine scaffold is a well-known pharmacophore for kinase inhibitors. [2][3] Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism, by phosphorylating target proteins. [4] [10] Their dysregulation is a hallmark of many cancers.

Kinase inhibitors often function by competing with ATP for binding to the kinase's active site. [11]The azaindole structure of **1H-Pyrrolo[3,2-b]pyridin-6-amine** is a bioisostere of the purine ring of ATP and can form key hydrogen bond interactions within the kinase hinge region, inhibiting its activity. [3][12]This can block downstream signaling and inhibit cancer cell proliferation. An illustrative example of a pathway that could be targeted is the Receptor Tyrosine Kinase (RTK) pathway, which often involves the RAS-RAF-MEK-ERK cascade.

Illustrative Kinase Inhibitor Signaling Pathway Diagram



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Caption: Illustrative signaling pathway potentially targeted by a pyrrolopyridine-based kinase inhibitor.

Conclusion

1H-Pyrrolo[3,2-b]pyridin-6-amine is a compound of significant interest due to its privileged pyrrolopyridine scaffold, which is prevalent in kinase inhibitor drug discovery programs. This guide has synthesized the available physicochemical information and acknowledges the current lack of specific public data on its solubility and stability. To address this gap, detailed, standardized protocols for determining the kinetic and thermodynamic solubility, as well as for conducting comprehensive forced degradation studies, have been provided. The successful application of these methodologies is essential for any researcher or drug development professional aiming to advance this compound or its derivatives towards preclinical and clinical stages. The provided workflows and illustrative diagrams serve as a robust framework for initiating a thorough characterization of this promising molecule.

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